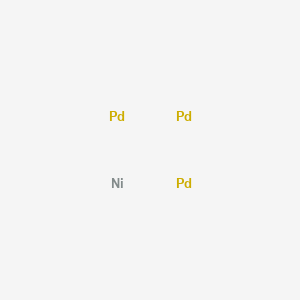

nickel;palladium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel-palladium alloy is a binary metallic compound composed of nickel and palladium. This alloy is known for its unique combination of properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it a valuable material in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel-palladium alloy can be synthesized through several methods, including:

Electrochemical Deposition: This method involves the reduction of nickel and palladium ions onto a conductive substrate using an electric current.

Sonochemical Preparation: Utilizes ultrasonic waves to induce the formation of the alloy from nickel and palladium precursors.

Supercritical Fluid Nucleation: Involves the use of supercritical fluids to nucleate and grow the alloy particles.

Wet Chemical Methods: These include sol-gel methods and reduction by alcohols or other reductants.

Industrial Production Methods: In industrial settings, nickel-palladium alloy is often produced through:

Impregnation Method Enhanced with Ultrasonic: This method involves impregnating activated carbon with nickel and palladium precursors, followed by ultrasonic treatment to enhance the formation of the alloy.

Ball-Milling: A mechanical process where nickel and palladium salts are dry-mixed using a ball-mill to produce highly dispersed alloy nanoparticles.

Analyse Des Réactions Chimiques

Nickel-palladium alloy undergoes various chemical reactions, including:

Oxidation: The alloy can be oxidized under specific conditions, forming nickel and palladium oxides.

Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.

Substitution: The alloy can participate in substitution reactions, particularly in catalytic processes.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents like hydrazine.

Substitution: Various organic halides and alkynes in the presence of suitable catalysts.

Major Products:

Oxides: Nickel oxide and palladium oxide.

Reduced Metals: Pure nickel and palladium.

Substituted Products: Various organic compounds formed through catalytic processes.

Applications De Recherche Scientifique

Nickel-palladium alloy has a wide range of scientific research applications, including:

Fuel Cells: Employed in fuel cells for its excellent catalytic properties and durability.

Hydrogen Storage: Utilized in hydrogen storage systems due to its ability to absorb and release hydrogen efficiently.

Sensors: Applied in the development of sensors for detecting gases like hydrogen and non-enzymatic glucose.

Biomedical Applications: Investigated for its antibacterial and anticancer properties, showing activity against bacteria like Staphylococcus aureus and Escherichia coli.

Mécanisme D'action

The mechanism by which nickel-palladium alloy exerts its effects involves several molecular targets and pathways:

Catalytic Activity: The alloy’s catalytic activity is attributed to its ability to facilitate electron transfer and lower activation energy in chemical reactions.

Antibacterial Action: The alloy generates reactive oxygen species that damage bacterial cell membranes and DNA.

Comparaison Avec Des Composés Similaires

Nickel-palladium alloy can be compared with other similar compounds, such as:

Nickel-Platinum Alloy: Known for its high catalytic activity but is more expensive due to the cost of platinum.

Palladium-Silver Alloy: Exhibits good catalytic properties but lacks the mechanical strength of nickel-palladium alloy.

Nickel-Copper Alloy: Offers good corrosion resistance but does not match the catalytic efficiency of nickel-palladium alloy.

Uniqueness: Nickel-palladium alloy stands out due to its balanced combination of catalytic activity, mechanical strength, and cost-effectiveness, making it a versatile material for various applications .

Propriétés

Numéro CAS |

106747-79-9 |

|---|---|

Formule moléculaire |

NiPd3 |

Poids moléculaire |

378 g/mol |

Nom IUPAC |

nickel;palladium |

InChI |

InChI=1S/Ni.3Pd |

Clé InChI |

IGWIYXUTBNGZFJ-UHFFFAOYSA-N |

SMILES |

[Ni].[Pd].[Pd].[Pd] |

SMILES canonique |

[Ni].[Pd].[Pd].[Pd] |

Key on ui other cas no. |

106747-79-9 |

Synonymes |

Ni-Pd alloy nickel-palladium alloy |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)